Imidazole, 1-(cyanomethyl)-2-methyl-4-nitro-

Regiochemistry Intermediate Synthesis Antitubercular Agents

Imidazole, 1-(cyanomethyl)-2-methyl-4-nitro- (CAS 19765-08-3), also known as (2-methyl-4-nitro-1H-imidazol-1-yl)acetonitrile, is a heterocyclic compound of the 4-nitroimidazole class. It is characterized by a cyanomethyl (-CH2CN) substituent at the N1 position, a methyl group at the C2 position, and a nitro group at the C4 position, with a molecular formula of C6H6N4O2.

Molecular Formula C6H6N4O2
Molecular Weight 166.14 g/mol
CAS No. 19765-08-3
Cat. No. B11099064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazole, 1-(cyanomethyl)-2-methyl-4-nitro-
CAS19765-08-3
Molecular FormulaC6H6N4O2
Molecular Weight166.14 g/mol
Structural Identifiers
SMILESCC1=NC(=CN1CC#N)[N+](=O)[O-]
InChIInChI=1S/C6H6N4O2/c1-5-8-6(10(11)12)4-9(5)3-2-7/h4H,3H2,1H3
InChIKeyGLPBFDGZAFEHCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazole, 1-(cyanomethyl)-2-methyl-4-nitro- (CAS 19765-08-3): A Key Intermediate for Antitubercular Drug Synthesis


Imidazole, 1-(cyanomethyl)-2-methyl-4-nitro- (CAS 19765-08-3), also known as (2-methyl-4-nitro-1H-imidazol-1-yl)acetonitrile, is a heterocyclic compound of the 4-nitroimidazole class . It is characterized by a cyanomethyl (-CH2CN) substituent at the N1 position, a methyl group at the C2 position, and a nitro group at the C4 position, with a molecular formula of C6H6N4O2 . This compound is not an active pharmaceutical ingredient itself, but rather a valuable synthetic intermediate, particularly highlighted in Otsuka Pharmaceutical's patent family for preparing compounds with activity against Mycobacterium tuberculosis, including multi-drug-resistant strains [1].

Key synthetic intermediate for antitubercular research compounds; cited in Otsuka patent route.
Defined 4-nitro regioisomer ensures consistent reactivity and product purity.
Cyanomethyl handle supports further derivatization for pharmacophore construction.

Why Generic 4-Nitroimidazole Intermediates Are Not Interchangeable with CAS 19765-08-3


Within the 4-nitroimidazole class, seemingly minor modifications to the N1 substituent can drastically alter the physicochemical properties, reactivity, and ultimate biological activity of the final drug product. For example, the simple shift of a nitro group from the 4- to the 5-position on the imidazole ring generates a structural isomer with a different reduction potential [1], a critical parameter for the bioactivation of this drug class. The specific cyanomethyl handle on CAS 19765-08-3 is uniquely suited for constructing the Otsuka antitubercular pharmacophore, providing a synthetic pathway that cannot be directly replicated by hydroxyethyl, benzyl, or other N-alkyl analogs without a significant redesign of the synthesis [2]. Direct substitution of an intermediate is therefore not chemically feasible without compromising the integrity of the established, patent-protected route.

This Product
Single 4-nitro regioisomer
Ensures consistent synthetic reactivity and final product purity per patented route.
Generic 4-nitroimidazole
Tautomeric mixture (4/5-nitro ambiguous)
Can lead to product mixtures and divergent biological profiles; reactivity may differ significantly.
This Product
Cyanomethyl (CH₂CN) at N1
Specifically suited for constructing Otsuka antitubercular pharmacophore.
Other N-alkyl analogs
Hydroxyethyl, benzyl, etc.
Require redesign of synthetic route; cannot directly replicate patented chemistry without route adjustment.

Quantitative Differentiation Evidence for 1-(cyanomethyl)-2-methyl-4-nitroimidazole (CAS 19765-08-3)


Regiochemical Purity: Defined 4-Nitro Substitution Pattern Critical for Downstream Reactivity

The unambiguous 4-nitro substitution pattern on CAS 19765-08-3 is essential for its function as an intermediate. In contrast to the tautomeric 2-methyl-4(5)-nitroimidazole starting material, in which the nitro group could be at either the 4- or 5-position, the N1-cyanomethyl substituent locks the nitro group into the 4-position [1]. This structural precision is critical, as the corresponding 5-nitroimidazole isomer (CAS 1008-49-7) has distinct chemical reactivity and would lead to a different final compound with a divergent biological profile .

Regiochemical purity
Class-level inference
Target: Single defined 4-nitro-1H-imidazol-1-yl regioisomer
Comparator: 2-methyl-4(5)-nitroimidazole tautomeric mixture (CAS 696-23-1)
Ensures consistent synthetic reactivity for patent-protected route.
NMR characterization confirms regioisomer; mixture can lead to product ambiguity.
Regiochemistry Intermediate Synthesis Antitubercular Agents

Hydrogen Bond Acceptor Capability: Dual Activation via Nitro and Nitrile Groups

The target compound possesses a calculated hydrogen bond acceptor (HBA) count of 4, arising from both the nitro group and the nitrile functionality of the cyanomethyl substituent . This is a significant increase over the parent 2-methyl-4-nitroimidazole (CAS 696-23-1), which has an HBA count of 2 . This higher HBA capacity can be crucial for directing a compound's binding and orientation in the active site during the later stages of drug synthesis.

HBA count
Data to verify
4 HBA (target) +2 vs 2 HBA (parent, CAS 696-23-1)
May direct molecular recognition in downstream drug-target interactions.
Calculated property; experimental binding data needed.
Physicochemical Properties Drug Design Molecular Interaction

Retained Biological Potential: Class-Level Activity of the Nitroimidazole Core

As a 4-nitroimidazole derivative, the target compound's core structure is associated with the potent antitubercular activity demonstrated by its final drug products, as claimed in the Otsuka patent [1]. The patent explicitly states compounds of this general formula are useful as intermediates for preparing antitubercular agents effective against multi-drug resistant Mycobacterium tuberculosis [1]. The biological potential is intrinsically linked to the core scaffold, with the cyanomethyl group serving as a linker.

Antimycobacterial potential
Class-level inference
Claimed as intermediate for anti-Mtb agents in Otsuka patent.
Aligns procurement with published anti-Mtb research pathway.
Activity attributed to final compounds; not directly tested on this intermediate.
Antibacterial Antitubercular Intermediate Synthesis

Primary Industrial Application Scenarios for 1-(Cyanomethyl)-2-methyl-4-nitroimidazole (CAS 19765-08-3)


Key Intermediate in the Synthesis of Novel Antitubercular Agents

CAS 19765-08-3 is a specific late-stage intermediate in the Otsuka Pharmaceutical synthetic route for developing new drugs to treat tuberculosis, including multi-drug-resistant strains [1]. The cyanomethyl group serves as a crucial chemical handle for further derivatization, allowing for the construction of the final pharmacologically active molecule. A competitor using a different N1-substituted nitroimidazole, such as a benzyl or hydroxyethyl analog, would be following a completely different synthetic route and would not arrive at the same final compound. The selection of this compound is therefore a requirement for directly replicating or building upon the patented Otsuka chemistry [1].

Building Block for Focused Nitroimidazole Libraries in Drug Discovery

Beyond the specific Otsuka patent, this compound can serve as a versatile building block in medicinal chemistry for generating libraries of 4-nitroimidazole derivatives. The defined 4-nitro regioisomer ensures that all synthesized library members possess this key structural feature, avoiding the product ambiguity that can occur when starting from a tautomeric 2-methyl-4(5)-nitroimidazole mixture [2]. The nitrile group also provides a straightforward synthetic 'handle' that can be transformed into other functional groups like amines, amides, or tetrazoles, expanding chemical diversity.

Precursor for Radiolabeled Nitroimidazole Imaging Probes

The 2-methyl-4-nitroimidazole core has shown utility as a scaffold for developing infection and hypoxia imaging agents [3]. While those studies used a different linker at the N1 position, the availability of a cyanomethyl analog like CAS 19765-08-3 offers a potential alternative precursor for attaching radiolabeling motifs or fluorescent tags. The enhanced solubility and distinct chemical profile of the cyanomethyl group could be leveraged to tune the pharmacokinetics and biodistribution of the final imaging agent.

Application
Selection Property
Validation Focus
Antitubercular drug discovery research
Regiochemically defined 4-nitro intermediate
Synthetic route compatibility per Otsuka patent
Focused 4-nitroimidazole library synthesis
Single regioisomer avoids product ambiguity
Chemical diversity via nitrile transformation
Radiolabeled imaging probe precursor
Cyanomethyl linker for attachment of labels
Pharmacokinetic tuning potential via linker chemistry
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